molecular formula C12H12ClNO B1350475 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol CAS No. 647841-63-2

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol

Cat. No. B1350475
M. Wt: 221.68 g/mol
InChI Key: SUGYSBSEOIJZNB-UHFFFAOYSA-N
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Patent
US07465730B2

Procedure details

Utilizing the general procedure outlined in EXAMPLE 1, acetonyl acetone (0.83 mL, 7.0 mmol) and 4-amino-2-chlorophenol (1.0 g, 7.0 mmol) reacted to give 1-(3-chloro-4-hydroxyphenyl)-2,5-dimethylpyrrole as a brown solid: 1H NMR (CDCl3, 500 MHz) δ 7.22 (d, 1H), 7.10 (d, 1H), 7.05 (dd, 1H), 5.88 (s, 2H), 5.66 (br s, 1H), 2.03 (s, 6H); MS (ESI) 222 (M+H)+.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([Cl:17])[CH:11]=1>>[Cl:17][C:12]1[CH:11]=[C:10]([N:9]2[C:6]([CH3:7])=[CH:5][CH:1]=[C:2]2[CH3:4])[CH:15]=[CH:14][C:13]=1[OH:16]

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1O)N1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.